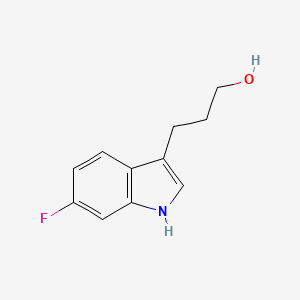

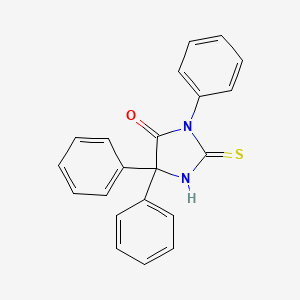

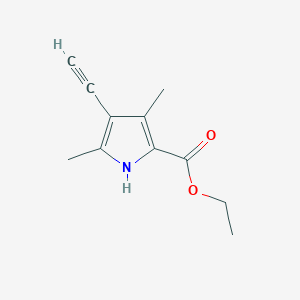

3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid

Vue d'ensemble

Description

NCI-B16 est un liant d'ARN de petite molécule connu pour sa capacité à inhiber la réplication du virus de l'hépatite C.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et impliquent souvent des techniques de synthèse organique avancées .

Méthodes de production industrielle : La production industrielle de NCI-B16 implique généralement une synthèse organique à grande échelle dans des installations spécialisées. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du composé. Les méthodes de production sont conçues pour être évolutives et rentables, rendant NCI-B16 accessible pour la recherche et l'utilisation thérapeutique potentielle .

Analyse Des Réactions Chimiques

Types de réactions : NCI-B16 subit principalement des interactions non covalentes avec les molécules d'ARN. Ces interactions sont cruciales pour sa capacité à inhiber la réplication virale. Le composé ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution dans des conditions physiologiques .

Réactifs et conditions courantes : Les principaux réactifs impliqués dans la synthèse de NCI-B16 comprennent divers solvants organiques, catalyseurs et groupes protecteurs qui facilitent la formation de la structure moléculaire souhaitée. Les conditions impliquent souvent des températures contrôlées et des niveaux de pH pour assurer la stabilité du composé .

Principaux produits formés : Le principal produit formé à partir de la synthèse de NCI-B16 est la molécule active de liaison à l'ARN elle-même. Il n'y a pas de sous-produits significatifs dans des conditions de réaction optimales, assurant un rendement élevé et une pureté .

4. Applications de la recherche scientifique

NCI-B16 a un large éventail d'applications dans la recherche scientifique, notamment :

Industrie : Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques ciblant les molécules d'ARN.

5. Mécanisme d'action

NCI-B16 exerce ses effets en se liant à des séquences d'ARN spécifiques, inhibant ainsi la réplication du virus de l'hépatite C. Les cibles moléculaires comprennent l'ARN viral, qui est essentiel pour le cycle de réplication du virus. En se liant à l'ARN, NCI-B16 perturbe le fonctionnement normal de la machinerie de réplication virale, ce qui entraîne une diminution de la charge virale .

Composés similaires :

NCI-B17 : Un autre liant d'ARN avec des propriétés antivirales similaires mais une structure moléculaire différente.

NCI-B18 : Connu pour son spectre d'activité plus large contre divers virus à ARN.

NCI-B19 : Exhibe une puissance plus élevée mais une sélectivité plus faible par rapport à NCI-B16.

Unicité de NCI-B16 : NCI-B16 se distingue par sa haute sélectivité pour l'ARN du virus de l'hépatite C et son profil de toxicité relativement faible. Cela en fait un candidat prometteur pour un développement plus poussé en tant que thérapeutique antiviral .

Applications De Recherche Scientifique

NCI-B16 has a wide range of applications in scientific research, including:

Mécanisme D'action

NCI-B16 exerts its effects by binding to specific RNA sequences, thereby inhibiting the replication of the hepatitis C virus. The molecular targets include the viral RNA, which is essential for the virus’s replication cycle. By binding to the RNA, NCI-B16 disrupts the normal function of the viral replication machinery, leading to a decrease in viral load .

Comparaison Avec Des Composés Similaires

NCI-B17: Another RNA binder with similar antiviral properties but different molecular structure.

NCI-B18: Known for its broader spectrum of activity against various RNA viruses.

NCI-B19: Exhibits higher potency but lower selectivity compared to NCI-B16.

Uniqueness of NCI-B16: NCI-B16 stands out due to its high selectivity for hepatitis C virus RNA and its relatively low toxicity profile. This makes it a promising candidate for further development as an antiviral therapeutic .

Propriétés

IUPAC Name |

3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N8O4/c36-25(37)18-13-21(34-26(38)32-19-5-1-16(2-6-19)23-28-9-10-29-23)15-22(14-18)35-27(39)33-20-7-3-17(4-8-20)24-30-11-12-31-24/h1-8,13-15H,9-12H2,(H,28,29)(H,30,31)(H,36,37)(H2,32,34,38)(H2,33,35,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQQHHNCTCOPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)O)NC(=O)NC4=CC=C(C=C4)C5=NCCN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201051 | |

| Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5300-56-1 | |

| Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005300561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(((4-(4,5-dihydro-1H-imidazol-2-yl)anilino)carbonyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohept[b]indole, 5,6,7,8,9,10-hexahydro-5-methyl-](/img/structure/B3353091.png)

![Benzo[f][1,7]naphthyridin-5(6H)-one](/img/structure/B3353104.png)

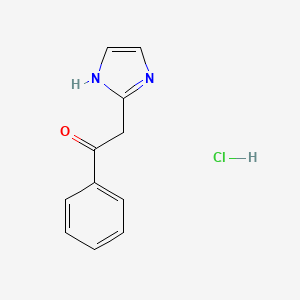

![ethyl 2-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3353125.png)